Metyrapol
Overview
Description
Preparation Methods
The preparation of metyrapol involves the synthesis of pyridine derivatives. The synthetic routes and reaction conditions for producing this compound are not extensively documented in the available literature. it is known that metyrapone, a related compound, is synthesized through a series of chemical reactions involving pyridine derivatives .
Chemical Reactions Analysis
Metyrapol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: this compound can undergo substitution reactions where one or more atoms in the pyridine ring are replaced with other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Metyrapol has several scientific research applications, including:
Chemistry: this compound is used as a precursor in the synthesis of other pyridine derivatives.
Biology: this compound is studied for its potential biological activities and interactions with various biological targets.
Medicine: this compound is investigated for its potential therapeutic effects and its role in modulating biochemical pathways.
Industry: This compound is used in the production of various chemical products and as an intermediate in industrial processes
Mechanism of Action
The mechanism of action of metyrapol involves its interaction with specific molecular targets and pathways. This compound is known to inhibit the enzyme steroid 11-beta-monooxygenase, which plays a crucial role in the synthesis of cortisol and corticosterone. By inhibiting this enzyme, this compound reduces the production of these corticosteroids, leading to various physiological effects .
Comparison with Similar Compounds
Metyrapol is similar to other pyridine derivatives, such as metyrapone and aminoglutethimide. this compound has unique properties that distinguish it from these compounds. For example, this compound’s specific inhibition of steroid 11-beta-monooxygenase sets it apart from other pyridine derivatives that may target different enzymes or pathways .
Similar compounds include:
Properties
IUPAC Name |
2-methyl-1,2-dipyridin-3-ylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-14(2,12-6-4-8-16-10-12)13(17)11-5-3-7-15-9-11/h3-10,13,17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFNHFXLQJLFSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=CC=C1)C(C2=CN=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938007 | |
Record name | 2-Methyl-1,2-di(pyridin-3-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10938007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17159-42-1 | |
Record name | Metyrapol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017159421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-1,2-di(pyridin-3-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10938007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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